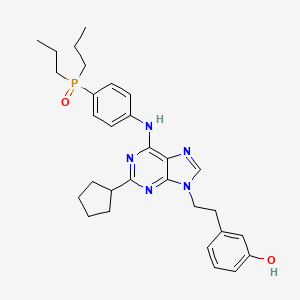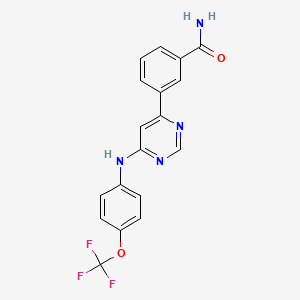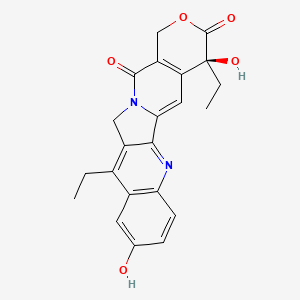
7-Ethyl-10-hydroxycamptothecin
Descripción general
Descripción
Synthesis Analysis
A new chemical synthesis of SN38 has been achieved in 12 steps from simple, commercially available starting materials . A mild and efficient FeCl3-catalyzed Friedländer condensation was successfully applied to construct the AB ring system .Molecular Structure Analysis
The molecular formula of 7-Ethyl-10-hydroxycamptothecin is C22H20N2O5 . The structure of SN38 includes two additional ethyl substituents at positions 4 and 11 as well as two additional hydroxy substituents at positions 4 and 9 .Chemical Reactions Analysis
Functionalization of the C ring was accomplished by a vinylogous Mukaiyama reaction of an in situ generated N-acyliminium intermediate with a silyl enol ether . An intramolecular oxa Diels–Alder reaction efficiently constructed the D and E rings in one step .Aplicaciones Científicas De Investigación
Anti-Colorectal Cancer Agent
- Field : Oncology
- Application : SN38, a highly potent metabolite of irinotecan, has an anticancer efficacy 100–1000 folds more than irinotecan in vitro . It has been used as a potential anti-colorectal cancer agent .
- Method : The SN38-glucose conjugates (Glu-SN38) target cancer cells due to their selective uptake via glucose transporters, which are overexpressed in most cancers .
- Results : One of the conjugates named 5b showed high potency and selectivity against human colorectal cancer cell line HCT116. Furthermore, 5b remarkably inhibited the growth of HCT116 in vivo .
Solubility Improvement
- Field : Pharmaceutical Chemistry
- Application : The clinical application of SN38 has been limited due to the very narrow therapeutic window and poor water solubility .
- Method : Two kinds of SN38−ligand complexes that solubilize SN38 were found through molecular docking and molecular dynamics simulation methods .
- Results : This process not only provided valuable information on improving the solubility of SN38, but also helped to discover effective potential complexes that solubilize SN38 quickly and scientifically .
Pancreatic Cancer Treatment
- Field : Oncology
- Application : SN38 is a relatively stable anticancer drug, which has good resistance to pancreatic cancer .
- Method : An excipient-free nanodispersion of SN38 was used .
- Results : The nanodispersion exerted potent therapeutic effects against pancreatic cancer cell lines and patient-derived xenografts .
Anti-Lung Cancer Agent
- Field : Oncology
- Application : SN38 has been used in trials studying the treatment of Small Cell Lung Cancer .
- Method : The active metabolite of Irinotecan, SN38, is a topoisomerase I inhibitor . It has been found to be 200–2000 times more cytotoxic than CPT-11 .
- Results : The entrapment of SN38 in liposomes results in a more stable and more soluble form of the drug. This allows for increased affinity of SN38 to lipid membranes and improved delivery of the drug to tumor sites .
Anti-Breast Cancer Agent
- Field : Oncology
- Application : SN38 has been used in trials studying the treatment of Triple Negative Breast Cancer .
- Method : Similar to its application in lung cancer, SN38 is used as a topoisomerase I inhibitor .
- Results : The liposomal formulation of SN38 has shown promise in improving the delivery of the drug to tumor sites, thereby enhancing its cytotoxic effects .
Treatment of Advanced Solid Tumors
- Field : Oncology
- Application : SN38 has been used in trials studying the treatment of Advanced Solid Tumors .
- Method : The liposomal formulation of SN38 is used to improve the delivery of the drug to tumor sites .
- Results : The trials have shown promise, but further research is needed to fully understand the potential of SN38 in treating advanced solid tumors .
Anti-Ovarian Cancer Agent
- Field : Oncology
- Application : SN38 has been used in trials studying the treatment of Ovarian Cancer .
- Method : Similar to its application in lung and breast cancer, SN38 is used as a topoisomerase I inhibitor .
- Results : The liposomal formulation of SN38 has shown promise in improving the delivery of the drug to tumor sites, thereby enhancing its cytotoxic effects .
Anti-Leukemia Agent
- Field : Oncology
- Application : SN38 has been used in trials studying the treatment of Leukemia .
- Method : Similar to its application in other cancers, SN38 is used as a topoisomerase I inhibitor .
- Results : The trials have shown promise, but further research is needed to fully understand the potential of SN38 in treating leukemia .
Treatment of Neuroblastoma
- Field : Oncology
- Application : SN38 has been used in trials studying the treatment of Neuroblastoma .
- Method : The liposomal formulation of SN38 is used to improve the delivery of the drug to tumor sites .
- Results : The trials have shown promise, but further research is needed to fully understand the potential of SN38 in treating neuroblastoma .
Safety And Hazards
Direcciones Futuras
Advances in biomedical nanotechnology have facilitated the development of nano drug delivery systems . It has been found that nanomedicine can significantly improve the stability and water solubility of 7-Ethyl-10-hydroxycamptothecin . This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites .
Propiedades
IUPAC Name |
(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBVJOVLFPMQE-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040399 | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The entrapment of SN-38 in lipsomes results in a more stable and more soluble form of the drug. This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites. SN-38 is a highly effective cytotoxic topoisomerase I inhibitor. | |
| Record name | 7-ethyl-10-hydroxycamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
7-Ethyl-10-hydroxycamptothecin | |
CAS RN |
86639-52-3 | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-ethyl-10-hydroxycamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYL-10-HYDROXYCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



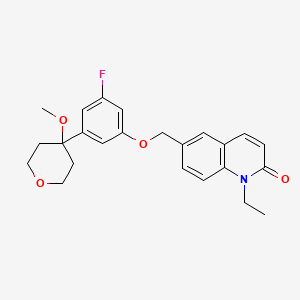
![4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol](/img/structure/B1684409.png)
![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
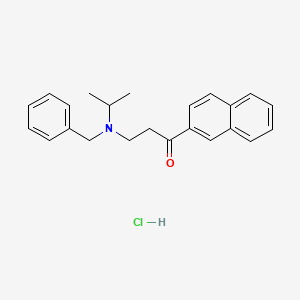
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)
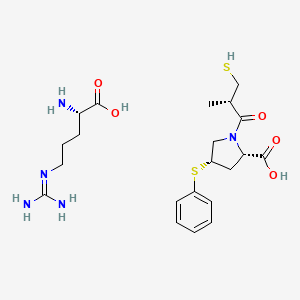

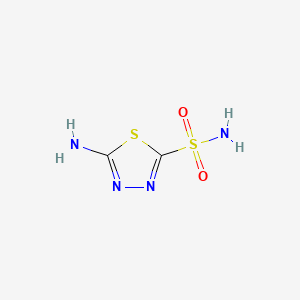
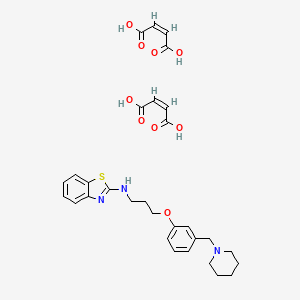
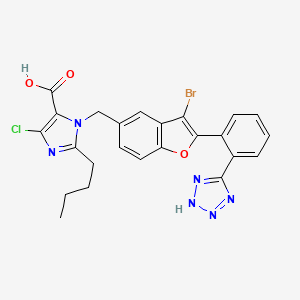
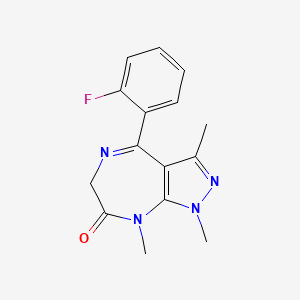
![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)
